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Compound of Interest

Compound Name: fosfomycin calcium

Cat. No.: B1167986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fosfomycin, a broad-spectrum antibiotic, is available in two primary oral formulations:

fosfomycin calcium and fosfomycin trometamol. The choice of salt form significantly impacts

the drug's pharmacokinetic profile, particularly its oral bioavailability. This guide provides an

objective comparison of the bioavailability of these two formulations, supported by experimental

data, to inform research and development decisions.

Quantitative Bioavailability Data
The oral bioavailability of fosfomycin trometamol is demonstrably higher than that of

fosfomycin calcium.[1][2][3] The trometamol salt's improved physicochemical properties

contribute to enhanced absorption from the gastrointestinal tract.[4]
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Parameter
Fosfomycin
Trometamol

Fosfomycin
Calcium

Reference(s)

Oral Bioavailability 33% to 44% 12% to 37% [1]

42.3% 12% [5]

37% to 44% 20% to 30% [2][6]

Peak Serum

Concentration (Cmax)

Approximately 2-4 fold

higher than calcium

salt

6.5 mg/L [1][5]

26.2 mg/L - [5]

18 to 22 µg/ml 6 to 7 µg/ml [7]

Time to Peak Serum

Concentration (Tmax)
~2-2.5 hours ~1.41 - 2.58 hours [1][7]

Urinary Recovery 35% to 60% ~18% to 29% [2][3][8]

43% 18% [5]

Mechanism of Absorption and Influencing Factors
Orally administered fosfomycin is primarily absorbed in the small intestine through both a

saturable, carrier-mediated phosphate transport system and a non-saturable, first-order

process.[4] A critical factor affecting the bioavailability of the calcium salt is the acidic

environment of the stomach, which leads to acid-catalyzed hydrolysis and degradation of the

active drug before it reaches the small intestine.[4]

The tromethamine component in the fosfomycin trometamol salt is an alkaline organic

compound that helps to elevate the intragastric pH.[1] This buffering effect is believed to slow

the acid-catalyzed hydrolysis of fosfomycin, thereby increasing the amount of intact drug

available for absorption.[4] Consequently, serum concentrations of the tromethamine salt are

significantly higher than those of the calcium formulation when taken under fasting conditions.

[1] It is important to note that food intake can reduce the absorption of fosfomycin trometamol,

leading to lower serum and urine levels.[9][10][11]
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Experimental Protocols
The following is a synthesized description of a typical experimental protocol for a comparative

bioavailability study of fosfomycin calcium and fosfomycin trometamol, based on

methodologies described in the cited literature.

Study Design: A randomized, open-label, two-way crossover study is a common design.[12]

This involves administering single, equimolar doses of fosfomycin from both the calcium and

trometamol salts to a cohort of healthy adult volunteers. A washout period of at least five days

is implemented between the two administrations.[12]

Subject Population: Healthy adult male and female volunteers are typically recruited.[5][7]

Exclusion criteria would include a history of gastrointestinal disorders, renal impairment, or

allergies to fosfomycin.

Dosing and Administration:

Fosfomycin Trometamol: A single oral dose equivalent to 3 grams of fosfomycin is

administered. The granules are dissolved in water and ingested immediately.[12]

Fosfomycin Calcium: A single oral dose equivalent to 3 grams of fosfomycin is

administered in capsule form.[13]

Subjects are typically required to fast overnight before drug administration.[9]

Sample Collection:

Blood Samples: Venous blood samples are collected at predefined time points, for example:

pre-dose (0 hours), and then at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[7][10] Serum is

separated by centrifugation and stored at -80°C until analysis.

Urine Samples: Urine is collected over specified intervals, for instance, 0-12 hours and 12-48

hours post-dose, to determine the extent of renal excretion.[5]

Analytical Method:

Fosfomycin concentrations in serum and urine are determined using a validated

microbiological assay.[5][10][11] Proteus mirabilis ATCC 21100 is a commonly used test
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organism.[10][11]

Alternatively, a validated high-performance liquid chromatography-tandem mass

spectrometry (HPLC-MS/MS) method can be employed for quantification.[6]

Pharmacokinetic Analysis:

The following pharmacokinetic parameters are calculated from the serum concentration-time

data:

Maximum serum concentration (Cmax)

Time to reach maximum serum concentration (Tmax)

Area under the serum concentration-time curve (AUC)

Bioavailability (F) is calculated based on the total area under the serum curves or from

urinary excretion data following oral and intravenous administration.[5]
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Caption: Comparative absorption and bioavailability pathway.
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Caption: Bioavailability study experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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